![molecular formula C12H19NO B13088088 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 4-methylacetophenone with a suitable amine, followed by reduction. One common method is the reductive amination of 4-methylacetophenone with isopropanolamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process parameters, including pressure, temperature, and reaction time, are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, acyl chlorides (e.g., acetyl chloride) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-{[1-(4-Methylphenyl)ethyl]amino}ethanol: Similar structure but with one less carbon in the side chain.
1-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with one more carbon in the side chain.
1-{[1-(4-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
1-[1-(4-methylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-6-12(7-5-9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3 |
Clave InChI |
GENYVWTUACPHSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



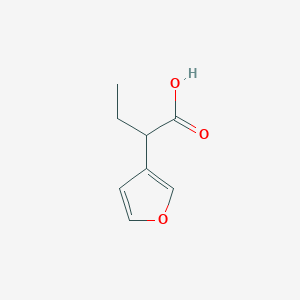


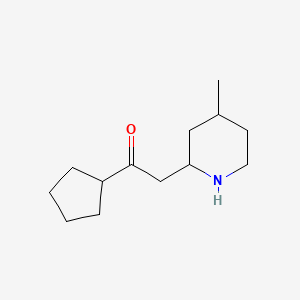
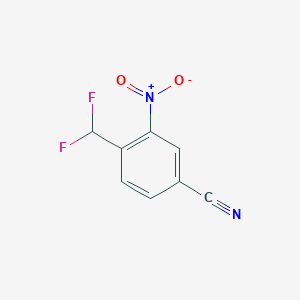
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
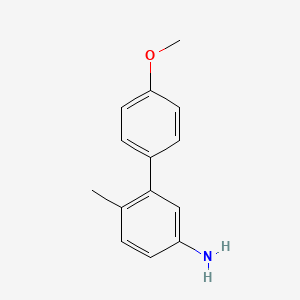
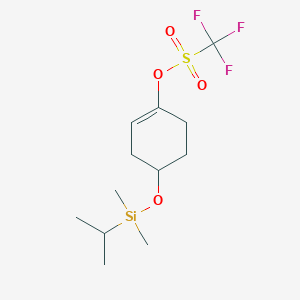
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
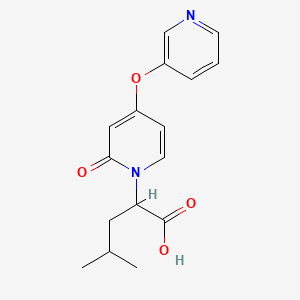
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
